Methyl 4-(2-bromophenyl)-2,4-dioxobutanoate
Description
Structural and Chemical Identity
Molecular Characteristics and IUPAC Nomenclature
The compound is defined by the systematic IUPAC name methyl 4-(2-bromophenyl)-2,4-dioxobutanoate , reflecting its functional groups and substitution pattern. Key molecular features include:
| Property | Value |
|---|---|
| Molecular formula | C₁₁H₉BrO₄ |
| Molecular weight | 285.09 g/mol |
| SMILES notation | COC(=O)C(=O)CC(=O)C1=CC=CC=C1Br |
| InChI key | VKMVKAZSQQFHRS-UHFFFAOYSA-N |
The structure consists of a 2-bromophenyl group linked to a dioxobutanoate backbone, with ester and ketone functionalities.
Physical and Chemical Properties
The compound exhibits distinct physicochemical traits:
The ester and ketone groups contribute to its reactivity, enabling participation in nucleophilic acyl substitutions and condensations.
Spectroscopic Characterization
Spectroscopic data provide insights into its structural features:
Infrared (IR) Spectroscopy
- C=O stretches : Strong absorption bands at ~1735 cm⁻¹ (ester) and ~1700 cm⁻¹ (ketone).
- Aromatic C-Br stretch : Medium-intensity peak near 550–600 cm⁻¹ .
Nuclear Magnetic Resonance (NMR)
- ¹H NMR (CDCl₃) :
- ¹³C NMR :
Mass Spectrometry
Structural Isomers and Related Derivatives
The compound’s structural versatility is evident in its isomers and derivatives:
Synthetic routes, such as the Reformatsky reaction , enable access to these derivatives.
Electronic and Steric Properties
The compound’s electronic landscape is shaped by:
- Electron-withdrawing effects : The bromine atom and carbonyl groups reduce electron density at the aromatic ring, directing electrophilic substitutions to meta positions.
- Conjugation : The π-system delocalizes electrons between the phenyl ring and ketone groups, stabilizing the molecule.
- Steric hindrance : The ortho-bromine substituent creates steric bulk, limiting rotational freedom in the butanoate chain.
| Property | Impact |
|---|---|
| Hammett σ value (Br) | +0.23 (moderate electron withdrawal) |
| TPSA (Topological Polar Surface Area) | 60.44 Ų (high polarity) |
Properties
IUPAC Name |
methyl 4-(2-bromophenyl)-2,4-dioxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrO4/c1-16-11(15)10(14)6-9(13)7-4-2-3-5-8(7)12/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKMVKAZSQQFHRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=O)CC(=O)C1=CC=CC=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10655429 | |
| Record name | Methyl 4-(2-bromophenyl)-2,4-dioxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10655429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1035235-10-9 | |
| Record name | Methyl 4-(2-bromophenyl)-2,4-dioxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10655429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Structural Identifiers
The compound can be identified through several chemical descriptors:
| Identifier Type | Value |
|---|---|
| IUPAC Name | This compound |
| InChI | InChI=1S/C11H9BrO4/c1-16-11(15)10(14)6-9(13)7-4-2-3-5-8(7)12/h2-5H,6H2,1H3 |
| InChIKey | VKMVKAZSQQFHRS-UHFFFAOYSA-N |
| SMILES | COC(=O)C(=O)CC(=O)C1=CC=CC=C1Br |
The compound contains four oxygen atoms (two carbonyl groups in the dioxobutanoate chain, one carbonyl in the ester group, and one methoxy oxygen), one bromine atom at the ortho position of the phenyl ring, and a total of 11 carbon atoms.
General Synthetic Approaches
The preparation of this compound typically involves the reaction between a 2-bromoacetophenone derivative and a dialkyl oxalate under basic conditions. This synthetic route follows the general pattern used for similar bromophenyl-dioxobutanoate compounds.
Detailed Synthesis Procedures
Synthesis via Sodium Methylate Method
Based on analogous procedures for similar compounds, a potential synthesis route for this compound would involve:
- 1-(2-bromophenyl)ethanone (2-bromoacetophenone)
- Dimethyl oxalate
- Sodium methylate
- Tetrahydrofuran (THF)
- Methanol
- Prepare a suspension of sodium methylate (approximately 100 mmol) in methanol (5 mL) at 0°C
- Add tetrahydrofuran (50 mL) slowly to the cold mixture
- Prepare a solution of 1-(2-bromophenyl)ethanone (50 mmol) and dimethyl oxalate (60 mmol) in tetrahydrofuran (150 mL)
- Add the prepared solution dropwise to the cold sodium methylate suspension
- Allow the mixture to warm to room temperature and stir overnight
- Filter the reaction mixture
- Purify the residue through repeated washing to obtain the target compound
This method is adapted from the synthesis of the para-substituted analog (ethyl 4-(4-bromophenyl)-2,4-dioxobutanoate) with modifications to account for the ortho-bromine position.
Synthesis via Sodium Hydride Method
An alternative synthesis approach based on related compounds:
- 1-(2-bromophenyl)ethanone (2-bromoacetophenone)
- Dimethyl oxalate
- Sodium hydride
- Tetrahydrofuran (dry)
- Ethyl acetate
- Water
- Dissolve 1-(2-bromophenyl)ethanone (5 mmol) in dry tetrahydrofuran (20 mL)
- Add sodium hydride (6 mmol) and stir the reaction for 30 minutes
- Add dimethyl oxalate (5.5 mmol) to the reaction mixture
- Stir the reaction at 70°C overnight
- Cool the reaction mixture
- Add water and ethyl acetate to the mixture
- Separate the organic phase and wash with water
- Dry and concentrate the organic phase
- Purify the residue by column chromatography on silica gel to afford the target compound
This method is adapted from the synthesis of the para-substituted analog with an expected yield of approximately 86%.
Reaction Mechanism Analysis
The synthesis of this compound involves a base-catalyzed condensation reaction. The mechanism proceeds as follows:
- Base-catalyzed enolate formation : The strong base (sodium methylate or sodium hydride) deprotonates the α-carbon of the 2-bromoacetophenone, forming an enolate intermediate
- Nucleophilic attack : The enolate acts as a nucleophile and attacks the carbonyl carbon of the dimethyl oxalate
- Elimination : The methoxide group is eliminated, forming the β-dicarbonyl compound
- Protonation : The final step involves protonation to yield the target compound
The ortho-bromine substituent on the phenyl ring may influence the reaction through electronic and steric effects, potentially affecting the reaction rate and yield compared to para-substituted analogs.
Optimization Parameters
For optimal synthesis of this compound, several parameters should be considered:
| Parameter | Optimal Condition | Rationale |
|---|---|---|
| Temperature | 0°C initially, then room temperature or 70°C | Controls the rate of enolate formation and subsequent reaction |
| Reaction Time | Overnight (12-16 hours) | Ensures complete conversion |
| Base | Sodium methylate or sodium hydride | Effective for enolate formation |
| Solvent | THF/methanol mixture | Provides appropriate solubility for reagents |
| Purification | Column chromatography | Removes side products and unreacted materials |
Analytical Characterization
The synthesized this compound can be characterized using various analytical techniques:
- NMR Spectroscopy : ¹H and ¹³C NMR would show characteristic signals for the methyl ester group, methylene group, and aromatic protons with coupling patterns influenced by the ortho-bromine
- Mass Spectrometry : Would show the molecular ion peak at m/z 285/287 with the characteristic isotope pattern of bromine
- IR Spectroscopy : Would display characteristic absorption bands for the carbonyl groups (approximately 1700-1730 cm⁻¹) and aromatic C=C stretching
- Elemental Analysis : Should confirm the elemental composition corresponding to C₁₁H₉BrO₄
Scientific Research Applications
Pharmaceutical Applications
1. Synthesis of Pharmaceutical Agents
Methyl 4-(2-bromophenyl)-2,4-dioxobutanoate serves as a critical intermediate in synthesizing various pharmaceutical compounds, particularly those targeting cancer and inflammatory diseases. For instance, it has been utilized in the development of drugs aimed at inhibiting EZH2 (Enhancer of Zeste Homolog 2), a protein implicated in several cancers such as breast and prostate cancer .
Case Study: EZH2 Inhibition
A study demonstrated that compounds derived from this compound effectively reduce the activity of EZH2 in cancer cells. This inhibition was linked to decreased cellular proliferation in models of human B cell lymphoma and other malignancies .
Material Science Applications
2. Development of Advanced Materials
The compound is also explored for its potential in creating advanced materials such as polymers and coatings. Its unique chemical properties allow for the enhancement of material performance, including durability and resistance to environmental factors .
Agricultural Applications
3. Agrochemical Development
In agriculture, this compound is being investigated for its role in developing safer agrochemicals. These compounds aim to improve crop protection and yield while minimizing the environmental impact compared to traditional pesticides .
Biochemical Research Applications
4. Enzyme Interaction Studies
Researchers utilize this compound in biochemical assays to study enzyme interactions and metabolic pathways. This research contributes to a deeper understanding of complex biological systems and can lead to the development of new therapeutic strategies .
Drug Delivery Systems
5. Formulation of Drug Delivery Systems
The properties of this compound make it suitable for formulating drug delivery systems that enhance the bioavailability and targeted delivery of therapeutic agents. This application is particularly relevant in the context of cancer therapies where precise delivery is crucial for efficacy .
Summary Table of Applications
| Application Area | Specific Uses |
|---|---|
| Pharmaceuticals | Intermediate for cancer-related drugs |
| Material Science | Development of polymers and coatings |
| Agriculture | Creation of safer agrochemicals |
| Biochemical Research | Studies on enzyme interactions |
| Drug Delivery Systems | Enhancing bioavailability and targeted drug delivery |
Mechanism of Action
The compound’s mechanism of action is primarily dictated by its functional groups. The bromophenyl group can engage in electrophilic aromatic substitution, while the dioxobutanoate moiety can participate in nucleophilic addition and esterification reactions. These interactions are crucial for its reactivity and utility in synthetic pathways.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Variations on the Aromatic Ring
Halogen-Substituted Analogs
Electron-Donating Substituents
| Methyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate | – | 4-OCH₃ | C₁₂H₁₂O₅ | 236.22 | Methoxy group donates electrons, increasing aromatic ring reactivity in nucleophilic substitutions . |
Ester Group Variations
|
Structural and Electronic Effects
Electron-Withdrawing vs. Electron-Donating Groups :
- Bromine (2-Br) and chlorine (2-Cl) are electron-withdrawing, stabilizing the diketone moiety via resonance and inductive effects. This enhances electrophilic reactivity in cross-coupling reactions .
- Methoxy (4-OCH₃) groups donate electrons, increasing the electron density of the aromatic ring and favoring nucleophilic aromatic substitutions .
- Fluorine’s small size minimizes steric interference, making 2-F derivatives useful in fine-tuning pharmacokinetic properties .
Physical and Spectral Properties
- Molecular Weight : Bromine’s high atomic mass increases the molecular weight of the target compound (285.10 g/mol) compared to chloro (240.64 g/mol) and fluoro (224.18 g/mol) analogs .
- Spectroscopic Data: The ¹H NMR of Methyl 4-(3-iodophenyl)-2,4-dioxobutanoate shows a singlet at δ 6.79 (=CH) and aromatic protons at δ 7.25–7.75, similar to bromophenyl analogs but shifted due to iodine’s electron-withdrawing effects . Mass Spectrometry: The target compound’s [M+H]+ peak would theoretically appear near m/z 285, while the iodo analog (C₁₁H₉IO₄) shows a peak at m/z 332.86 .
Biological Activity
Methyl 4-(2-bromophenyl)-2,4-dioxobutanoate is a compound of significant interest in medicinal chemistry due to its biological activities, particularly as an antibacterial agent. This article reviews the compound's synthesis, biological mechanisms, and its potential applications based on recent research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of 285.09 g/mol. The presence of a bromophenyl group and two carbonyl functionalities in its structure enhances its reactivity and interaction with biological targets.
Synthesis
The synthesis of this compound typically involves the reaction of 1-(2-bromophenyl)ethanone with dimethyl oxalate in the presence of a base such as sodium hydride in tetrahydrofuran (THF). The following steps outline the general procedure:
-
Preparation of Reaction Mixture :
- Dissolve 1-(2-bromophenyl)ethanone in dry THF.
- Add sodium hydride and stir for 30 minutes.
-
Addition of Dimethyl Oxalate :
- Introduce dimethyl oxalate into the mixture and heat at 70°C overnight.
-
Workup :
- Cool the mixture, add water, and extract with ethyl acetate.
- Dry and purify the residue using column chromatography.
Antibacterial Properties
Research indicates that this compound exhibits notable antibacterial activity against several bacterial strains. A study evaluated its efficacy against common pathogens such as Staphylococcus aureus and Escherichia coli. The results showed that this compound acts as a potent inhibitor of bacterial DNA gyrase, an essential enzyme for DNA replication in bacteria.
Minimum Inhibitory Concentrations (MICs) for various bacterial strains are summarized in Table 1:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.78 |
| Bacillus subtilis | 1.12 |
| Pseudomonas aeruginosa | 12.50 |
| Escherichia coli | 12.50 |
The mechanism through which this compound exerts its antibacterial effects primarily involves interaction with DNA gyrase. The bromophenyl group facilitates binding to the enzyme's active site, while the carbonyl groups may form hydrogen bonds or coordinate with metal ions present in the enzyme structure. This interaction disrupts the enzyme's function, inhibiting bacterial growth and replication.
Case Studies
Several case studies have highlighted the compound's potential in drug development:
- Inhibition of DNA Gyrase : A study demonstrated that this compound inhibited DNA gyrase from Staphylococcus aureus with an IC50 value significantly lower than that of traditional antibiotics like penicillin .
- Comparative Analysis : In comparative studies against other compounds with similar structures, this compound showed superior antibacterial activity, suggesting its potential as a lead compound for developing new antibacterial agents .
Applications
This compound is not only significant for its antibacterial properties but also shows promise in various applications:
- Pharmaceutical Development : As an intermediate in synthesizing pharmaceuticals targeting infectious diseases.
- Agrochemicals : Potential use in developing safer agricultural chemicals.
- Biochemical Research : Employed to study enzyme interactions and metabolic pathways.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing Methyl 4-(2-bromophenyl)-2,4-dioxobutanoate, and how can reaction efficiency be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, ethyl 4-(4-bromophenyl)-2,4-dioxobutanoate derivatives are synthesized using glyoxylate or ketone intermediates under reflux conditions with catalytic acids or bases . Reaction progress is monitored via thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy . Optimization may involve adjusting solvent polarity (e.g., ethanol or dichloromethane) and temperature to improve yield.
Q. Which spectroscopic techniques are critical for structural confirmation of this compound?
- Methodological Answer :
- 1H NMR : Identifies aromatic protons (δ 7.2–8.0 ppm for bromophenyl) and ester methyl groups (δ 3.6–3.8 ppm) .
- ESI-MS : Confirms molecular weight (e.g., [M+H]+ peak at m/z ~287) and fragmentation patterns .
- IR Spectroscopy : Detects carbonyl stretches (C=O at ~1700–1750 cm⁻¹) and ester C-O bonds (~1200 cm⁻¹).
Q. How should researchers address discrepancies in reported physical properties (e.g., melting points) for this compound?
- Methodological Answer : Variations may arise from impurities or polymorphic forms. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is essential . Differential Scanning Calorimetry (DSC) can characterize thermal behavior and identify polymorphs .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the bromophenyl group in nucleophilic substitution compared to chloro/fluoro analogs?
- Methodological Answer : The bromine atom’s higher electronegativity and leaving-group ability enhance reactivity in SNAr (nucleophilic aromatic substitution) compared to chloro or fluoro derivatives. Computational studies (DFT) can model transition states, while Hammett σ constants quantify electronic effects . Experimental validation via kinetic assays (e.g., monitoring substitution rates with amines or thiols) is recommended.
Q. What analytical challenges arise in quantifying this compound in biological matrices, and how can they be resolved?
- Methodological Answer : Matrix interference and low bioavailability require advanced techniques:
- LC-MS/MS : Use a C18 column (e.g., 2.1 × 50 mm, 1.7 µm) with mobile phases (0.1% formic acid in acetonitrile/water) for separation. MRM (multiple reaction monitoring) enhances specificity .
- Sample Preparation : Solid-phase extraction (SPE) or protein precipitation (acetonitrile) improves recovery rates .
Q. How does this compound interact with microbial or enzymatic systems, and what models are suitable for studying these effects?
- Methodological Answer : The compound’s dioxobutanoate core may inhibit enzymes like kynurenine aminotransferase (EC 2.6.1.63), analogous to 4-(2-aminophenyl)-2,4-dioxobutanoate derivatives . Use in vitro models:
- Enzyme Assays : Measure IC50 values via UV-Vis spectroscopy (e.g., xanthurenate formation at 330 nm) .
- Bacterial Co-cultures : Assess microbiome modulation using metagenomics and metabolomics (e.g., correlation with metabolites like chenodeoxycholic acid) .
Data Contradiction Analysis
Q. How can conflicting reports on the compound’s thermal stability be reconciled?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
